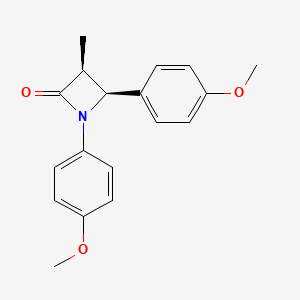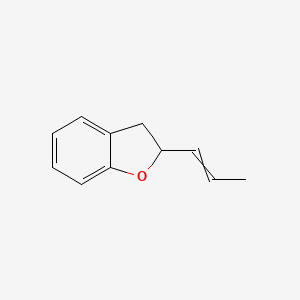
2,2'-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile is a complex organic compound with a unique structure that includes anthracene and dinitrile groups. This compound is known for its strong electron-accepting properties and has been studied for various applications, particularly in the field of bioimaging and photostability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile typically involves the reaction of anthracene derivatives with malononitrile under specific conditions. The process often requires a catalyst and controlled temperature to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity of the final product through various purification techniques. The exact methods can vary depending on the desired application and production scale .
Chemical Reactions Analysis
Types of Reactions
2,2’-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,2’-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in bioimaging due to its strong electron-accepting properties and photostability.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 2,2’-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile involves its strong electron-accepting properties. This allows it to interact with various molecular targets and pathways, particularly in bioimaging applications. The compound’s photostability and ability to form stable complexes with other molecules make it a valuable tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
2,2’-(2-Vinylanthracene-9,10-diylidene)dimalononitrile: Another compound with similar electron-accepting properties but different functional groups.
2,2’-(Anthracene-9,10-diylidene)dimalononitrile: Shares the anthracene core but lacks the formyl group, leading to different reactivity and applications.
Uniqueness
2,2’-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile is unique due to its combination of formyl and dinitrile groups, which confer specific electronic properties and reactivity. This makes it particularly suitable for applications in bioimaging and advanced material development .
Properties
CAS No. |
189040-55-9 |
|---|---|
Molecular Formula |
C21H8N4O |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-[10-(dicyanomethylidene)-3-formylanthracen-9-ylidene]propanedinitrile |
InChI |
InChI=1S/C21H8N4O/c22-8-14(9-23)20-16-3-1-2-4-17(16)21(15(10-24)11-25)19-7-13(12-26)5-6-18(19)20/h1-7,12H |
InChI Key |
ZKOHOAFVOWDINN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=C(C2=C(C#N)C#N)C=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


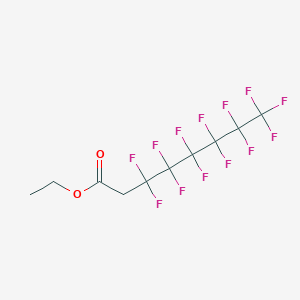
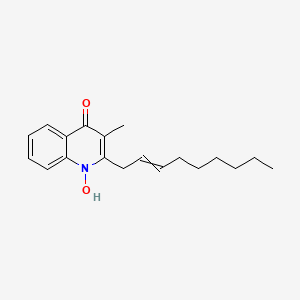
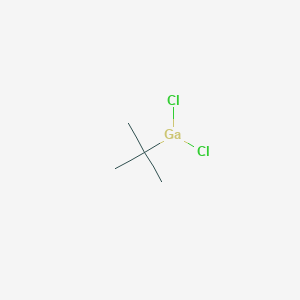
![1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B14268205.png)
methylene}bis(trimethylsilane)](/img/structure/B14268212.png)
![2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14268217.png)
![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
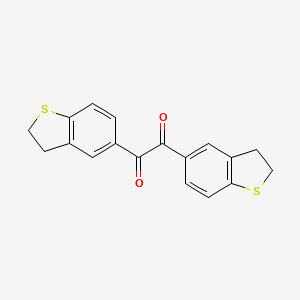
![Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-](/img/structure/B14268236.png)
![{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid](/img/structure/B14268255.png)
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)
![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
